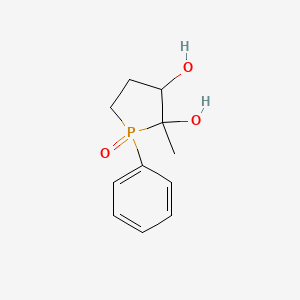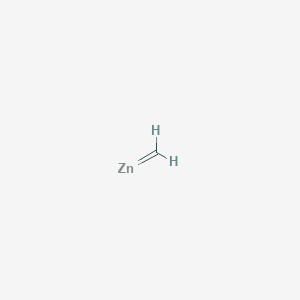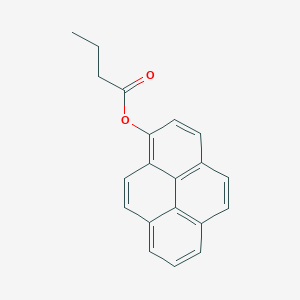![molecular formula C12H21NO3 B14302931 1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- CAS No. 123319-05-1](/img/structure/B14302931.png)
1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- is a complex organic compound characterized by its unique structure, which includes multiple ether and amine functionalities. This compound contains a total of 39 bonds, including 18 non-hydrogen bonds, 2 five-membered rings, 1 six-membered ring, 1 tertiary amine, 3 aliphatic ethers, and 1 oxolane .
Méthodes De Préparation
The synthesis of 1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- involves multiple steps, typically starting with the formation of the core spiro structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro rings. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or ether sites, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism by which 1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved can vary depending on the specific application, but generally include binding to active sites and altering the function of the target molecules.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include:
- 1,4,7-Trioxa-10-azadispiro[4.1.5.2]tetradecane
- 1,4,10-Trioxa-13-azadispiro[4.1.5.2]tetradecane
These compounds share some structural similarities but differ in the positioning and number of functional groups, which can lead to different chemical properties and applications.
Propriétés
IUPAC Name |
10,14-dimethyl-1,4,13-trioxa-10-azadispiro[4.1.57.25]tetradecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-10-12(14-7-8-15-12)9-11(16-10)3-5-13(2)6-4-11/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKQEZALZUBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC3(O1)CCN(CC3)C)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437217 |
Source


|
| Record name | 1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123319-05-1 |
Source


|
| Record name | 1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)
![2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14302874.png)




![Acetic acid;[3-(trifluoromethyl)phenyl]methanol](/img/structure/B14302901.png)
![5,5,9,9-Tetramethyl-2-phenoxy-3-sulfanylidene-2-azaspiro[3.5]nonan-1-one](/img/structure/B14302902.png)

![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)
